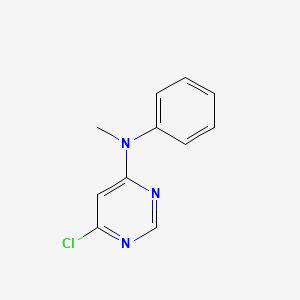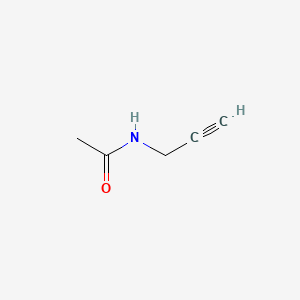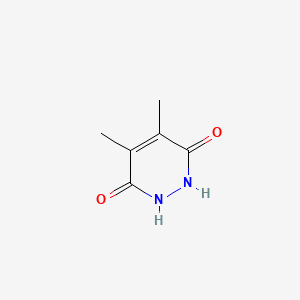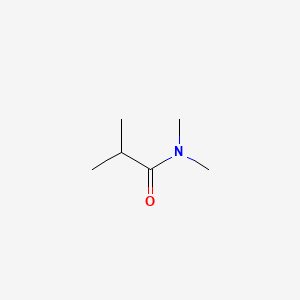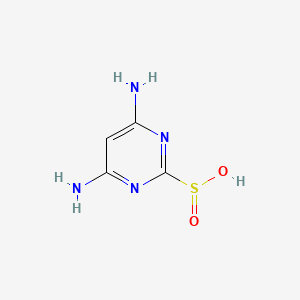
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
科学的研究の応用
Luminescence Sensing
Two lanthanide(III)-organic frameworks, featuring dimethylphenyl imidazole dicarboxylate (related to the compound of interest), have been synthesized and demonstrated potential as fluorescence sensors for benzaldehyde-based derivatives. Their sensitivity to these chemicals highlights their utility in luminescence sensing applications (Shi et al., 2015).
Synthesis of Heterocyclic Compounds
Research involving the synthesis of heterocyclic compounds like oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzaldehyde has utilized imidazole-related compounds. These findings contribute to the broader understanding of chemical synthesis techniques and the development of various heterocyclic compounds (Adnan, Hassan, & Thamer, 2014).
Electrodeposition and Electrocatalytic Activity
Studies on dihydroxybenzaldehydes, analogous to the compound , have explored their oxidative electrodeposition and electrocatalytic activity towards NADH oxidation. This research provides insights into potential applications in biosensors and electrocatalysis (Pariente et al., 1996).
Antibacterial Activities
Research into Schiff bases containing imidazole compounds has shown that they possess significant antibacterial activities against various bacteria like Escherichia coli and Bacillus subtilis. This underscores their potential application in developing antibacterial agents (Hua-nan, 2012).
Crystal Structure Analysis
The crystal structure of compounds related to imidazoles, such as 1,3,5-tris(imidazol-1-ylmethyl)-2,4,6-trimethylbenzene, has been extensively studied. This research contributes to the understanding of molecular structures and interactions in crystallography (Sun et al., 2000).
将来の方向性
特性
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-propan-2-yloxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(2)18-14-4-3-12(9-17)7-13(14)8-16-6-5-15-10-16/h3-7,9-11H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMWGLGHZZJUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198530 |
Source


|
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylmethyl)-4-isopropoxybenzaldehyde | |
CAS RN |
947012-62-6 |
Source


|
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947012-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)-4-(1-methylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

